4-((1-(2-methoxynicotinoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Overview
Description
4-((1-(2-methoxynicotinoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-methoxynicotinoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Nicotinoyl Group: The nicotinoyl group can be introduced via an acylation reaction using 2-methoxynicotinic acid or its derivatives.
Attachment of the Dimethylpyridinone Core: This step involves the coupling of the pyrrolidine intermediate with a dimethylpyridinone derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-(2-methoxynicotinoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((1-(2-methoxynicotinoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-(2-methoxynicotinoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-((1-(2-methoxynicotinoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: Unique due to its specific combination of functional groups and structural features.
Other Nicotinoyl Derivatives: Compounds with similar nicotinoyl groups but different core structures.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of a nicotinoyl group, a pyrrolidine ring, and a dimethylpyridinone core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12-9-14(10-16(22)20(12)2)25-13-6-8-21(11-13)18(23)15-5-4-7-19-17(15)24-3/h4-5,7,9-10,13H,6,8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSKDFBHVPGOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=C(N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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